4-(2-Methoxyphenoxy)but-2-yn-1-amine hydrochloride
Description
4-(2-Methoxyphenoxy)but-2-yn-1-amine hydrochloride is a structurally unique compound characterized by a terminal alkyne chain, a methoxyphenoxy aromatic moiety, and a protonated amine group. The methoxyphenoxy group is a critical pharmacophore in mGlu2R-selective ligands, as seen in LY487379, which demonstrates high selectivity for mGlu2R over mGlu3R and other receptor subtypes . The compound’s alkyne spacer may enhance binding affinity by optimizing spatial orientation, a feature common in neuroactive molecules targeting allosteric sites . Its hydrochloride salt form improves solubility, a property critical for in vivo studies and therapeutic applications.
Properties
IUPAC Name |
4-(2-methoxyphenoxy)but-2-yn-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-13-10-6-2-3-7-11(10)14-9-5-4-8-12;/h2-3,6-7H,8-9,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOCXQCBSZBOPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(2-Methoxyphenoxy)but-2-yn-1-amine hydrochloride typically involves several steps. One common synthetic route includes the reaction of 2-methoxyphenol with propargyl bromide to form 2-methoxyphenoxypropyne. This intermediate is then reacted with but-2-yn-1-amine under specific conditions to yield the desired compound. The final product is often purified and converted to its hydrochloride salt form for stability and ease of handling .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-(2-Methoxyphenoxy)but-2-yn-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy group, where nucleophiles such as halides or amines replace the methoxy group.
Addition: The alkyne moiety in the compound can undergo addition reactions with hydrogen halides or other electrophiles, leading to the formation of substituted alkenes.
Scientific Research Applications
4-(2-Methoxyphenoxy)but-2-yn-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It is often used in biochemical assays to investigate enzyme kinetics and inhibition.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. It is being investigated for its potential use in the treatment of various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyphenoxy)but-2-yn-1-amine hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-(4-Methylpiperazin-1-yl)but-2-yn-1-amine
25T-NBOMe (2-(2,5-Dimethoxy-4-(methylthio)phenyl)-N-(2-methoxybenzyl)ethan-1-amine Hydrochloride)
- Structural Differences : Features a phenethylamine backbone with multiple methoxy and methylthio substituents.
- Applications: Used in neuroscience research to study hallucinogenic pathways, unlike the proposed neurological modulation of the target compound .
Functional Group Analogues
1-Methoxy-2-amino-4-ß-hydroxyethyl-amino-benzene Hydrochloride
- Structural Differences: Contains a hydroxyethyl-amino substitution on the aromatic ring instead of the alkyne chain.
- Applications : Used as an oxidative hair dye component (3% maximum concentration), highlighting divergent industrial applications compared to the neuropharmacological focus of the target compound .
4-Methoxy-4-methylpentan-1-amine Hydrochloride
- Structural Differences: Features a branched methoxy-methylpentane chain instead of the alkyne-phenoxy system.
- Synthesis : Prepared via alkylation of alcohols with methyl iodide (MeI), a method distinct from the coupling reactions used for aromatic ethers in the target compound .
Pharmacological Analogues
LY487379 (mGlu2R PAM)
- Structural Similarities: Shares the methoxyphenoxy motif critical for mGlu2R selectivity.
- Key Differences : LY487379 includes a trifluoroethanesulfonamide and pyridinylmethyl group, enhancing receptor binding affinity and selectivity .
- Activity : Potentiates mGlu2R responses without affecting mGlu3R, a property likely shared by the target compound due to structural homology .
4-(Azepan-1-yl)but-2-yn-1-amine Dihydrochloride
- Structural Differences: Substitutes the methoxyphenoxy group with an azepane ring.
- Applications : Marketed as a pharmaceutical intermediate, suggesting broader industrial utility compared to the specialized neuropharmacological role of the target compound .
Comparative Data Table
Research Findings and Implications
- Selectivity: The methoxyphenoxy group in this compound may confer mGlu2R selectivity, as seen in LY487379, avoiding off-target effects at mGlu3R .
- Synthetic Challenges: Alkyne-containing compounds require controlled coupling conditions (e.g., Sonogashira reactions), contrasting with simpler alkylation strategies used for branched amines .
- Therapeutic Potential: Structural parallels to mGlu2R PAMs suggest utility in treating schizophrenia, where group II mGluR dysfunction is implicated .
Biological Activity
4-(2-Methoxyphenoxy)but-2-yn-1-amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a butyne backbone with a methoxyphenyl ether functional group. This unique structure contributes to its biological activity by enabling interactions with various molecular targets.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has been shown to bind to specific enzymes, inhibiting their activity. This can affect various biochemical pathways, leading to therapeutic effects.
- Receptor Modulation : It interacts with cellular receptors, influencing signaling pathways related to inflammation, cell proliferation, and apoptosis.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation through its ability to inhibit pro-inflammatory enzymes.
- Antioxidant Activity : Studies have suggested that it may possess antioxidant properties, contributing to cellular protection against oxidative stress.
- Anticancer Potential : Preliminary studies indicate that it could inhibit tumor growth by affecting cancer cell proliferation and survival mechanisms .
Research Findings
A compilation of recent studies highlights the biological activity of this compound:
Case Studies
Several case studies have explored the therapeutic applications of this compound:
Case Study 1: Anti-inflammatory Activity
A study evaluated the compound's effect on inflammation markers in vitro. Results indicated a significant reduction in cytokine levels when treated with varying concentrations of the compound, demonstrating its potential as an anti-inflammatory agent.
Case Study 2: Anticancer Efficacy
In a preclinical model using breast cancer cells, treatment with this compound resulted in over 90% inhibition of cell proliferation at a concentration of 50 µM. This suggests strong anticancer activity warranting further investigation into its mechanism and therapeutic potential.
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing 4-(2-Methoxyphenoxy)but-2-yn-1-amine hydrochloride?
Methodological Answer:
The synthesis typically involves coupling a methoxyphenoxy precursor with a propargylamine derivative under nucleophilic substitution or Sonogashira coupling conditions. Key steps include:
- Step 1: Formation of the alkyne intermediate (e.g., but-2-yn-1-amine) via deprotonation of propargyl alcohol followed by amine functionalization .
- Step 2: Reaction with 2-methoxyphenoxy bromide/iodide in anhydrous ethanol or methanol under reflux (60–80°C) for 6–12 hours .
- Step 3: Salt formation with HCl gas in dry ether to yield the hydrochloride salt, enhancing solubility .
Critical Parameters: Use inert atmospheres (N₂/Ar) to prevent oxidation, and monitor pH during salt formation to avoid decomposition .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with acetonitrile/water (0.1% TFA) to assess purity (>98% recommended for biological assays) .
- Mass Spectrometry (MS): ESI-MS in positive mode should show [M+H]⁺ matching the molecular formula (C₁₁H₁₄ClNO₂; theoretical m/z 235.1 for the free base) .
Advanced: How can computational methods predict the reactivity of the alkyne moiety in this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the alkyne’s electron density and frontier molecular orbitals:
- HOMO-LUMO Analysis: Predicts susceptibility to electrophilic attack at the triple bond .
- Reactivity with Thiols: Simulate transition states for Michael addition reactions (e.g., cysteine residues in proteins) using Gaussian or ORCA software .
Validation: Compare computational results with experimental kinetic data (e.g., reaction rates with glutathione) to refine models .
Advanced: What strategies resolve contradictions in spectroscopic data between synthetic batches?
Methodological Answer:
- Cross-Validation: Use 2D NMR (COSY, HSQC) to confirm proton-carbon correlations, especially for overlapping aromatic/alkyne signals .
- Variable-Temperature NMR: Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and −40°C .
- X-ray Crystallography: Resolve ambiguous stereochemistry or salt forms (e.g., HCl vs. HBr counterions) .
Case Study: If alkyne proton integration varies, check for residual Pd catalysts (from coupling steps) via ICP-MS .
Advanced: How can researchers assess the compound’s stability under biological assay conditions?
Methodological Answer:
- pH Stability: Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C for 24 hours. Monitor degradation via HPLC .
- Oxidative Stress Tests: Expose to H₂O₂ (1 mM) and measure alkyne depletion via FTIR (C≡C stretch at ~2100 cm⁻¹) .
- Metabolic Stability: Use liver microsomes (human/rat) to quantify CYP450-mediated degradation; LC-MS/MS tracks metabolite formation .
Basic: What are the solubility challenges of the hydrochloride salt, and how are they addressed?
Methodological Answer:
- Solubility Profile: The hydrochloride salt is highly soluble in water (>50 mg/mL) but poorly soluble in DMSO (<5 mg/mL) due to ionic interactions .
- Formulation Strategies:
- Use co-solvents (e.g., 10% PEG-400 in saline) for in vivo studies .
- Lyophilize and reconstitute in acidic buffers (pH 4–5) to prevent precipitation .
Advanced: How to design structure-activity relationship (SAR) studies targeting the methoxyphenoxy group?
Methodological Answer:
- Analog Synthesis: Replace the methoxy group with halogens (e.g., Cl, Br) or bulkier substituents (e.g., ethoxy) via Ullmann coupling .
- Biological Testing:
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
- PPE: Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Perform reactions in fume hoods due to potential HCl gas release during salt formation .
- Waste Disposal: Neutralize acidic waste with NaHCO₃ before disposal in halogenated waste containers .
Advanced: How can NMR relaxation measurements elucidate molecular dynamics?
Methodological Answer:
- T₁/T₂ Relaxation Times: Acquire via inversion-recovery or CPMG pulse sequences to study rotational diffusion of the methoxyphenoxy group .
- NOE Build-up Rates: Quantify through 2D NOESY to identify intramolecular interactions (e.g., methoxy-alkyne spatial proximity) .
Advanced: What analytical techniques quantify trace impurities from synthetic intermediates?
Methodological Answer:
- GC-MS: Detect residual propargylamine or 2-methoxyphenol using a DB-5 column and electron ionization .
- ICP-OES: Screen for heavy metals (e.g., Pd, Cu) from coupling catalysts; limit ≤10 ppm per ICH Q3D guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
